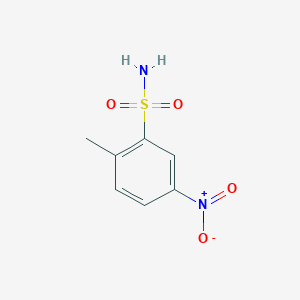

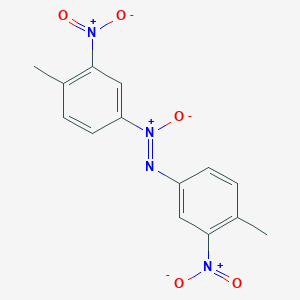

2-Methyl-5-nitrobenzenesulfonamide

Übersicht

Beschreibung

2-Methyl-5-nitrobenzenesulfonamide is a chemical reagent used in the synthesis of inhibitors of cancer-related carbonic anhydrase . It is also used in the synthesis of novel deacetylase inhibitors used in anti-tumor therapy . It is employed as a reactant involved in the synthesis of cyclic nitrogen compounds via intramolecular hydroamination .

Molecular Structure Analysis

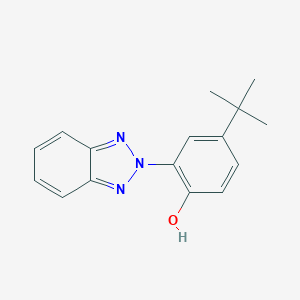

The most stable structure of 2-Methyl-5-nitrobenzenesulfonamide was analyzed by employing Density Functional Theory (DFT) at different levels .Physical And Chemical Properties Analysis

The density of 2-Methyl-5-nitrobenzenesulfonamide is 1.475 g/cm3. It has a melting point of 197-199°C and a boiling point of 431.4°C at 760 mmHg. The flashing point is 214.7°C .Wissenschaftliche Forschungsanwendungen

Cancer Research

2-Methyl-5-nitrobenzenesulfonamide: has been identified as a chemical reagent in the synthesis of potent inhibitors targeting cancer-related carbonic anhydrase . These inhibitors are crucial in exploring therapeutic strategies for the treatment of various cancers, as carbonic anhydrases play a significant role in tumor acidification and growth.

Anti-Tumor Therapy

The compound is also utilized in the synthesis of novel deacetylase inhibitors . Deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, an enzyme that is involved in the epigenetic regulation of genes. By inhibiting this enzyme, these compounds can induce cell cycle arrest and apoptosis in tumor cells, making them promising agents in anti-tumor therapy.

Crystallography

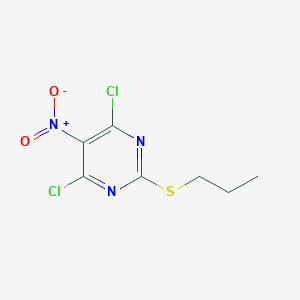

The crystal structure of 2-Methyl-5-nitrobenzenesulfonamide has been studied, revealing interesting features such as the orientation of the nitro group and the formation of hydrogen bonds between the amino and sulfonyl groups . These findings are valuable for understanding molecular interactions and designing molecules with desired properties.

Synthesis of Nitrogen Compounds

It is involved in the synthesis of cyclic nitrogen compounds through intramolecular hydroamination processes. These nitrogen-containing cycles are fundamental structures in many biologically active molecules and pharmaceuticals .

Wirkmechanismus

Target of Action

2-Methyl-5-nitrobenzenesulfonamide is primarily used as a chemical reagent in the synthesis of inhibitors of cancer-related carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

It is known that sulfonamides, a group of compounds to which 2-methyl-5-nitrobenzenesulfonamide belongs, act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This inhibits the production of DNA in bacteria, thereby preventing their growth and proliferation .

Biochemical Pathways

The compound interferes with the folic acid synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthase, which is involved in the production of dihydrofolic acid, a precursor of folic acid . This disruption of the folic acid pathway leads to a decrease in bacterial DNA synthesis, effectively inhibiting the growth and proliferation of the bacteria .

Pharmacokinetics

It is known that the compound is sparingly soluble in chloroform and slightly soluble in methanol . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of other compounds that can enhance its solubility.

Result of Action

The primary result of the action of 2-Methyl-5-nitrobenzenesulfonamide is the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis . This makes it a valuable tool in the synthesis of inhibitors used in anti-tumor therapy .

Action Environment

The efficacy and stability of 2-Methyl-5-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade or lose its efficacy at higher temperatures. Furthermore, its solubility in different solvents suggests that the choice of solvent can significantly impact its bioavailability and, consequently, its efficacy .

Safety and Hazards

When handling 2-Methyl-5-nitrobenzenesulfonamide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXWMMGXFSZUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283866 | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-nitrobenzenesulfonamide | |

CAS RN |

6269-91-6 | |

| Record name | 6269-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 2-methyl-5-nitrobenzenesulfonamide and how do they influence its crystal structure?

A1: 2-Methyl-5-nitrobenzenesulfonamide (C₇H₈N₂O₄S) exhibits a notable structural feature: the nitro group is twisted by 9.61° relative to the benzene ring. [] This twist influences the molecule's packing in its crystal form. The crystal structure reveals that molecules of 2-methyl-5-nitrobenzenesulfonamide are linked together by N—H⋯O and N—H⋯(O,O) hydrogen bonds. These hydrogen bonds, formed between the amino and sulfonyl groups of neighboring molecules, contribute to the formation of layers within the crystal structure. These layers are oriented parallel to the (001) plane. []

Q2: How is 2-methyl-5-nitrobenzenesulfonamide utilized in the context of pharmaceutical research and development?

A2: 2-Methyl-5-nitrobenzenesulfonamide serves as a crucial starting material in the synthesis of pazopanib dimer. [] This dimer is particularly valuable as an impurity comparison product in the development and quality control of pazopanib, a medication used in cancer treatment. The established synthetic route utilizing 2-methyl-5-nitrobenzenesulfonamide offers a novel and efficient method for preparing high-purity pazopanib dimer. This is essential for ensuring the accuracy of analysis and purity assessment during drug development. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

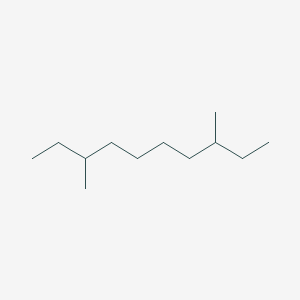

![2-[2-(2-Octoxyethoxy)ethoxy]ethanol](/img/structure/B103834.png)

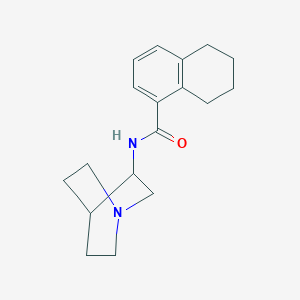

![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)